Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

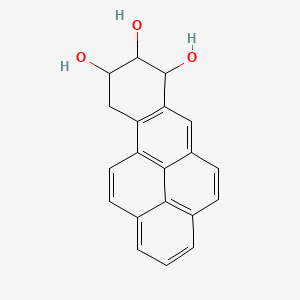

7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9-triol is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo[a]pyrene, which is known for its carcinogenic properties. This compound is of significant interest in toxicology and environmental chemistry due to its potential mutagenic and carcinogenic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol typically involves the reduction of benzo[a]pyrene derivatives. One common method includes the reduction of 7,8,9,10-tetrahydrobenzo[a]pyrene-7,8-diol using specific reducing agents under controlled conditions. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reduction process.

Industrial Production Methods

Industrial production of 7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol is not well-documented due to its limited commercial applications. similar compounds are often produced through large-scale organic synthesis methods involving multi-step reactions and purification processes to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9-triol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can further reduce the compound to simpler hydrocarbon structures.

Substitution: Electrophilic substitution reactions can occur, especially in the presence of strong electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like bromine or sulfuric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can have different chemical and biological properties.

Aplicaciones Científicas De Investigación

Toxicological Studies

Benzo(a)pyrene and its metabolites, including benzo(a)pyrene-7,8,9-triol, are extensively studied for their toxic effects. These studies often focus on the compound's role in DNA adduct formation and subsequent mutagenesis.

Key Findings:

- DNA Adduct Formation: Benzo(a)pyrene-7,8-diol and its derivatives are known to form DNA adducts that can lead to mutations and cancer. The detection of these adducts is crucial for understanding the mechanisms of PAH-induced carcinogenesis .

- Metabolism by Cytochrome P450 Enzymes: Research indicates that human cytochrome P450 enzymes metabolize benzo(a)pyrene to various products, including benzo(a)pyrene-7,8-diol and further to the triol and tetrahydro forms. This metabolic pathway is essential for assessing the carcinogenic potential of PAHs .

Environmental Monitoring

Benzo(a)pyrene-7,8,9-triol serves as a biomarker for exposure to PAHs in environmental samples. Its presence can indicate contamination levels in air and food products.

Applications:

- Food Safety: Monitoring levels of benzo(a)pyrene and its metabolites in food helps assess dietary exposure risks. Studies have shown that PAH levels can vary significantly in different food processing methods (e.g., smoking) .

- Air Quality Assessment: The compound can be measured in air samples to evaluate pollution levels from industrial emissions and vehicle exhausts.

Cancer Research

The role of benzo(a)pyrene-7,8,9-triol in cancer research is substantial due to its involvement in the metabolic activation of benzo(a)pyrene.

Case Studies:

- In Vivo Studies: Animal models have demonstrated that exposure to benzo(a)pyrene leads to tumor formation through metabolic activation pathways involving its triol and tetrahydro derivatives .

- Human Epidemiological Studies: Research linking PAH exposure to lung cancer incidence highlights the importance of monitoring metabolites like benzo(a)pyrene-7,8,9-triol as potential biomarkers for assessing cancer risk in populations exposed to environmental pollutants .

Analytical Chemistry

The detection and quantification of benzo(a)pyrene-7,8,9-triol are critical for various analytical applications.

Methods Used:

- High-Performance Liquid Chromatography (HPLC): This technique is commonly employed to separate and quantify PAHs and their metabolites in biological samples .

- Mass Spectrometry: Advanced techniques such as mass spectrometry provide precise identification of benzo(a)pyrene metabolites in complex mixtures .

Data Table: Summary of Applications

Mecanismo De Acción

The compound exerts its effects through the formation of DNA adducts. It is metabolized by cellular enzymes to form reactive intermediates that can bind covalently to DNA, leading to mutations. The primary molecular targets include DNA bases, and the pathways involved are related to the activation of cytochrome P450 enzymes and subsequent formation of electrophilic species.

Comparación Con Compuestos Similares

Similar Compounds

Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.

7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8-diol: A precursor in the synthesis of the triol derivative.

7,8,9,10-Tetrahydrobenzo[a]pyrene-7-ol: Another derivative with similar chemical properties.

Uniqueness

7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9-triol is unique due to its specific structure, which allows it to form distinct DNA adducts compared to other derivatives. This uniqueness makes it a valuable compound for studying the detailed mechanisms of mutagenesis and carcinogenesis.

Actividad Biológica

Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity and potential implications in carcinogenesis. This compound is a metabolite of benzo(a)pyrene (B[a]P), a well-known environmental carcinogen. Understanding the biological activity of this compound is crucial for elucidating its role in cancer development and toxicity.

Metabolic Pathways

The metabolism of benzo(a)pyrene involves several enzymatic transformations primarily mediated by cytochrome P450 enzymes. Key metabolic pathways include:

- Hydroxylation : B[a]P is converted to various hydroxylated metabolites, including benzo(a)pyrene-7,8-diol.

- Epoxidation : This pathway leads to the formation of highly reactive epoxides that can interact with cellular macromolecules.

- Formation of Triols : Benzo(a)pyrene-7,8,9-triol is formed through further oxidation of diols.

The enzymatic conversion of B[a]P and its metabolites has been shown to produce genotoxic compounds capable of forming DNA adducts, which are critical in the initiation of carcinogenesis .

Biological Effects

Research indicates that benzo(a)pyrene-7,8,9-triol exhibits significant biological activity:

- Genotoxicity : Studies have demonstrated that this compound can form covalent DNA adducts, leading to mutations and potentially initiating cancer .

- Mutagenicity : In vitro assays have shown that benzo(a)pyrene metabolites are mutagenic in bacterial strains such as Salmonella typhimurium .

- Cellular Effects : The compound has been implicated in inducing apoptosis and other cellular stress responses in various cell types .

Case Study 1: Liver Carcinogenesis

A study investigated the effects of benzo(a)pyrene and its metabolites on liver cells. The results indicated that exposure to benzo(a)pyrene-7,8-diol led to significant DNA damage and increased tumor formation in rodent models. The study highlighted the role of cytochrome P450 1B1 in activating B[a]P to its ultimate carcinogenic form .

Case Study 2: Human Relevance

Research examining human hepatocytes revealed that benzo(a)pyrene metabolites could incorporate into DNA at levels sufficient to induce mutagenesis. The findings suggest a potential risk for individuals exposed to environmental sources of PAHs .

Table 1: Metabolic Products of Benzo(a)pyrene

| Metabolite | Formation Pathway | Biological Activity |

|---|---|---|

| Benzo(a)pyrene-7,8-diol | Hydroxylation | Genotoxic |

| Benzo(a)pyrene-7,8-dione | Oxidation | Mutagenic |

| Benzo(a)pyrene-7,8,9-triol | Further oxidation | Apoptotic |

| Benzo(a)pyrene-7,8-diol-9,10-epoxide | Epoxidation | Highly reactive |

Table 2: Enzymatic Activity of Cytochrome P450 Isoforms

| Isoform | Substrate | Activity (nmol/min/nmol P450) |

|---|---|---|

| CYP1A1 | B[a]P | 2.58 |

| CYP1B1 | B[a]P | 0.60 |

| CYP1A2 | B[a]P | Undetectable |

Propiedades

Número CAS |

71697-30-8 |

|---|---|

Fórmula molecular |

C20H16O3 |

Peso molecular |

304.3 g/mol |

Nombre IUPAC |

7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol |

InChI |

InChI=1S/C20H16O3/c21-16-9-14-13-7-6-11-3-1-2-10-4-5-12(18(13)17(10)11)8-15(14)19(22)20(16)23/h1-8,16,19-23H,9H2 |

Clave InChI |

GFANZDFKCCJYRF-UHFFFAOYSA-N |

SMILES canónico |

C1C(C(C(C2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.